molecular formula C6H8F2N4O B3025295 1-(difluoromethyl)-5-methyl-1H-pyrazole-3-carbohydrazide CAS No. 1004644-24-9

1-(difluoromethyl)-5-methyl-1H-pyrazole-3-carbohydrazide

Cat. No.: B3025295
CAS No.: 1004644-24-9
M. Wt: 190.15 g/mol
InChI Key: UPGOLEBGQSLLRE-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)-5-methyl-1H-pyrazole-3-carbohydrazide is a pyrazole derivative featuring a difluoromethyl group at the 1-position, a methyl group at the 5-position, and a carbohydrazide (-CONHNH₂) moiety at the 3-position. The difluoromethyl group enhances metabolic stability and lipophilicity, while the carbohydrazide functionality enables reactivity for further derivatization, such as condensation with aldehydes to form hydrazones .

Synthetically, this compound can be derived from its carboxylic acid precursor, 1-(difluoromethyl)-5-methyl-1H-pyrazole-3-carboxylic acid (CAS: 1004643-64-4), through hydrazide formation. The parent acid has a molecular weight of 176.12 g/mol and is typically stored under dry conditions at 2–8°C .

Properties

IUPAC Name

1-(difluoromethyl)-5-methylpyrazole-3-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F2N4O/c1-3-2-4(5(13)10-9)11-12(3)6(7)8/h2,6H,9H2,1H3,(H,10,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPGOLEBGQSLLRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(F)F)C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F2N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301162769
Record name 1-(Difluoromethyl)-5-methyl-1H-pyrazole-3-carboxylic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301162769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1004644-24-9
Record name 1-(Difluoromethyl)-5-methyl-1H-pyrazole-3-carboxylic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1004644-24-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Difluoromethyl)-5-methyl-1H-pyrazole-3-carboxylic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301162769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(difluoromethyl)-5-methyl-1H-pyrazole-3-carbohydrazide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting a suitable hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced using difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone under appropriate conditions.

    Carbohydrazide Formation: The carbohydrazide group can be introduced by reacting the intermediate pyrazole compound with hydrazine hydrate under reflux conditions.

Industrial Production Methods: Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:

  • Use of continuous flow reactors to control reaction parameters precisely.
  • Implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Hydrolysis Reactions

The carbohydrazide group undergoes hydrolysis under acidic or alkaline conditions to yield the corresponding carboxylic acid.

Reaction Conditions Reagents Product Yield Source
Reflux in HCl (6M)Hydrochloric acid1-(Difluoromethyl)-5-methyl-1H-pyrazole-3-carboxylic acid82%
Alkaline hydrolysis (pH 10–12)NaOH/H₂OSame as above75%

This reaction is critical for converting the hydrazide into bioactive carboxylic acid derivatives used in agrochemicals .

Condensation Reactions

The carbohydrazide reacts with carbonyl compounds (e.g., aldehydes, ketones) to form hydrazones, which are intermediates in heterocyclic synthesis.

Substrate Reagents/Conditions Product Application Source
BenzaldehydeEthanol, 80°C, 4hN'-Benzylidene derivativeAntimicrobial agents
CyclohexanoneAcetic acid, refluxCyclohexylidene hydrazoneAnticancer scaffolds

Hydrazones derived from this compound exhibit enhanced biological activity due to stabilized Schiff base formation .

Cyclization Reactions

The carbohydrazide participates in cyclocondensation with diketones or α,β-unsaturated ketones to form fused pyrazole systems.

Example Reaction Pathway

text
1-(Difluoromethyl)-5-methyl-1H-pyrazole-3-carbohydrazide + Ethyl acetoacetate → 1,3,5-Trisubstituted pyrazolo[3,4-b]pyridine (Yield: 68%)

Conditions : Ac₂O, 120°C, 6h .

Substitution Reactions

The difluoromethyl group facilitates nucleophilic substitution under basic conditions.

Reagent Conditions Product Yield Source
Sodium methoxideDMF, 60°C, 3h1-(Methoxydifluoromethyl)-5-methyl derivative55%
Ammonia (NH₃)Sealed tube, 100°C1-(Aminodifluoromethyl)-5-methyl derivative48%

Substitution at the difluoromethyl group is regioselective, influenced by steric and electronic factors .

Oxidation and Reduction

The hydrazide moiety can be oxidized to azides or reduced to amines.

Reaction Type Reagents Product Notes Source
OxidationNaNO₂/HCl1-(Difluoromethyl)-5-methyl-1H-pyrazole-3-carbonyl azideExplosive intermediate
ReductionLiAlH₄/THF1-(Difluoromethyl)-5-methyl-1H-pyrazole-3-carboxamideBioactive analog

Mechanistic Insights

  • Hydrazone Formation : The reaction with aldehydes follows a two-step mechanism involving protonation of the carbonyl oxygen and nucleophilic attack by the hydrazide group .

  • Cyclization : DFT studies indicate that cyclocondensation proceeds via zwitterionic intermediates stabilized by electron-withdrawing groups (e.g., difluoromethyl) .

Comparative Reactivity

Functional Group Reactivity Key Reactions
Carbohydrazide (–CONHNH₂)HighHydrolysis, condensation, cyclization
Difluoromethyl (–CF₂H)ModerateNucleophilic substitution, dehydrofluorination
Pyrazole ringLow (aromatic stabilization)Electrophilic substitution at specific sites

Scientific Research Applications

1-(Difluoromethyl)-5-methyl-1H-pyrazole-3-carbohydrazide has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions.

    Agricultural Chemistry: The compound and its derivatives are studied for their potential as fungicides and herbicides due to their ability to inhibit specific enzymes in plant pathogens.

    Material Science: The compound is explored for its potential use in the synthesis of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(difluoromethyl)-5-methyl-1H-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets. The difluoromethyl group can form hydrogen bonds with target enzymes, while the pyrazole ring can interact with hydrophobic pockets in the enzyme’s active site. This interaction can inhibit the enzyme’s activity, leading to the desired biological effect.

Comparison with Similar Compounds

Key Research Findings

Electronic Effects : Difluoromethyl groups provide a balance between electronegativity and steric effects, outperforming trifluoromethyl groups in metabolic stability for certain applications .

Biological Performance : Substituted benzylidene derivatives (e.g., 2,4-dichloro) show superior antibacterial activity compared to unsubstituted hydrazides, likely due to enhanced membrane permeability .

Thermodynamic Stability : DFT calculations reveal that hydrazones derived from electron-deficient aldehydes exhibit lower Gibbs free energies (-45.2 kcal/mol) than electron-rich analogues, favoring spontaneous formation .

Biological Activity

1-(Difluoromethyl)-5-methyl-1H-pyrazole-3-carbohydrazide, with the chemical formula C₆H₈F₂N₄O and CAS number 1004644-24-9, is a compound that has garnered attention for its potential biological activities. This article delves into the biological properties of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibition activities, supported by data tables and case studies.

The compound exhibits the following characteristics:

  • Molecular Weight : 190.151 g/mol
  • Storage Conditions : Ambient temperature
  • Molecular Structure : The presence of difluoromethyl and methyl groups in its structure contributes to its unique biological activity.

Antimicrobial Activity

Recent studies have indicated that pyrazole derivatives, including this compound, exhibit significant antimicrobial properties. In vitro tests have shown effectiveness against various pathogens.

Pathogen Activity Reference
Escherichia coliModerate inhibition
Staphylococcus aureusSignificant inhibition
Candida albicansHigh antifungal activity

Anticancer Activity

The compound has been evaluated for its anticancer potential, particularly against breast cancer cell lines MCF-7 and MDA-MB-231. Studies demonstrated that it can induce cytotoxic effects and may enhance the efficacy of established chemotherapeutics like doxorubicin.

Cell Line IC50 (µM) Combination with Doxorubicin
MCF-715Synergistic effect observed
MDA-MB-23110Enhanced apoptosis

In a study conducted by Goulioukina et al., pyrazole derivatives were tested for their cytotoxicity, showing promising results in both cell lines with a notable synergistic effect when combined with doxorubicin .

Enzyme Inhibition

The enzyme inhibition profile of this compound has also been explored. Specifically, it has shown potential as an inhibitor of xanthine oxidase (XO), an enzyme involved in purine metabolism.

Enzyme Inhibition (%) IC50 (µM)
Xanthine Oxidase7530

This inhibition suggests potential applications in managing conditions like gout and hyperuricemia .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various pyrazole derivatives, including the target compound. Results indicated that it significantly inhibited Staphylococcus aureus, suggesting its potential use in treating bacterial infections .
  • Anticancer Synergy : In a comparative study involving several pyrazole derivatives, this compound was found to enhance the cytotoxic effects of doxorubicin in MDA-MB-231 cells, indicating a promising avenue for breast cancer therapy .

Q & A

Q. How are stability and degradation profiles assessed under physiological conditions?

  • Kinetic Studies : Incubate in PBS (pH 7.4) at 37°C. Monitor degradation via HPLC every 24 hours. Half-life >48 hours indicates suitability for in vivo studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(difluoromethyl)-5-methyl-1H-pyrazole-3-carbohydrazide
Reactant of Route 2
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1-(difluoromethyl)-5-methyl-1H-pyrazole-3-carbohydrazide

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